

Application Note: Comprehensive Characterization of 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid

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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid

Cat. No.: B12503020

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Abstract

This document provides a detailed guide to the analytical methodologies required for the comprehensive characterization of **1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid**. As a substituted proline analog, this compound holds potential as a key building block in medicinal chemistry and drug discovery. Rigorous analytical control is essential to ensure its structural integrity, purity, and consistency, which are foundational to its application in research and development. This guide outlines integrated protocols for chromatographic separation, structural elucidation by spectroscopic techniques, and compositional verification, providing a framework for robust quality assessment.

Introduction

1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid is a derivative of proline, an amino acid renowned for inducing unique conformational constraints in peptides and proteins.[1] The introduction of a 4-chlorophenyl group onto the pyrrolidine nitrogen significantly modifies the molecule's steric and electronic properties, making it a valuable synthon for creating novel

chemical entities with specific pharmacological profiles. The stereochemistry and purity of such building blocks are critical, as they directly influence the biological activity and safety of the final drug candidates.[2][3]

This application note details a multi-technique approach for the definitive characterization of this compound, ensuring that researchers can confidently verify its identity, purity, and structural attributes. The methods described include High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structural elucidation, and Elemental Analysis for empirical formula verification.

Compound Details:

- Name: **1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid**
- Molecular Formula: C₁₁H₁₂ClNO₂
- Molecular Weight: 225.67 g/mol
- Structure: (A proper image would be inserted here in a real document)

Chromatographic Analysis for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of non-volatile and semi-volatile organic compounds. For **1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid**, a reversed-phase method is ideal, as it effectively separates the target analyte from potential impurities based on differential partitioning between a non-polar stationary phase and a polar mobile phase.

Rationale for Method Selection

The molecule possesses both a hydrophobic 4-chlorophenyl group and polar carboxylic acid and amine functionalities. A C18 stationary phase provides the necessary non-polar character for retention. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the compound. An acid modifier, such as formic acid, is crucial to suppress the ionization of the carboxylic acid and protonate the tertiary amine, ensuring sharp, symmetrical peak shapes and reproducible retention times.[4]

Experimental Protocol: Reversed-Phase HPLC

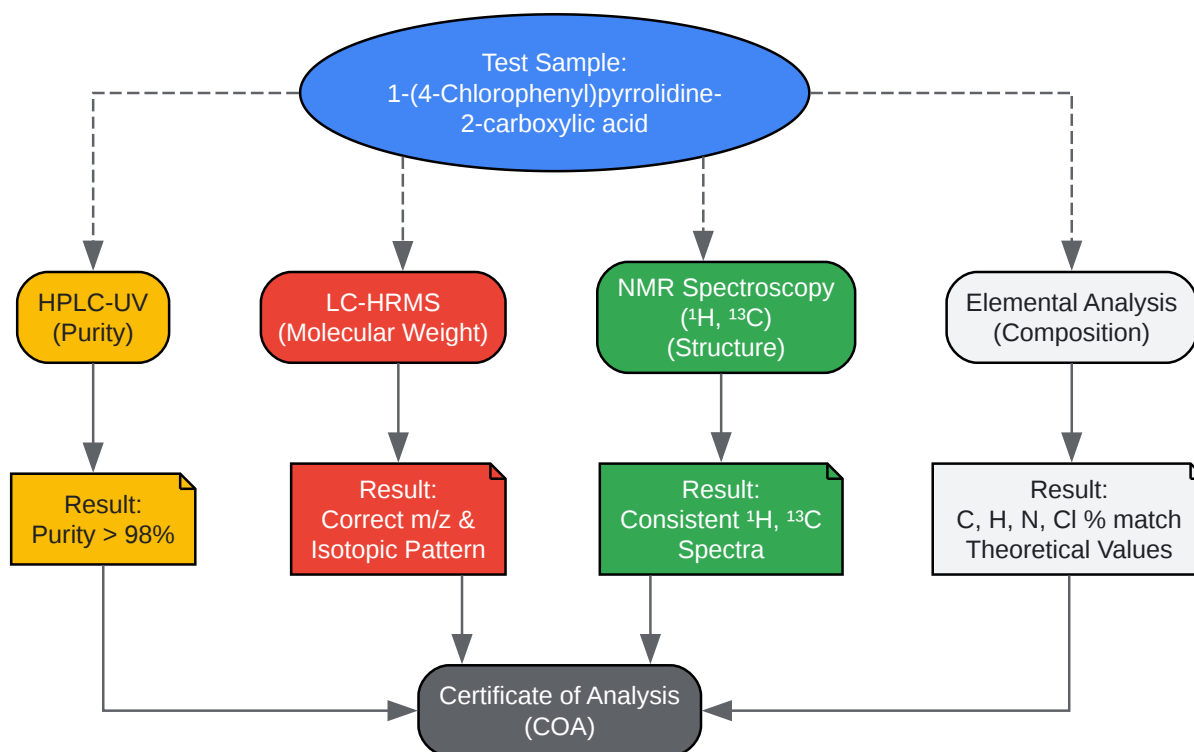
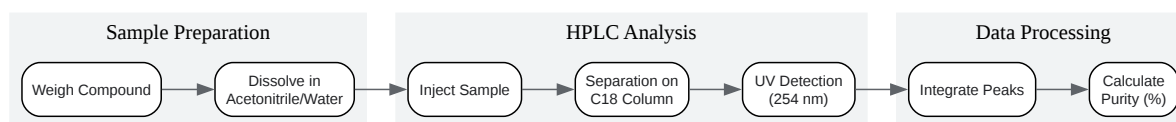
- Instrumentation: A standard HPLC system equipped with a UV-Vis Diode Array Detector (DAD).
- Sample Preparation: Accurately weigh 1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
- Chromatographic Conditions:
 - Column: C18, 4.6 x 150 mm, 5 μ m particle size.
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: 10% B to 90% B over 15 minutes.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 $^{\circ}$ C.
 - Detection: UV at 254 nm (due to the chlorophenyl chromophore).
 - Injection Volume: 10 μ L.

Data Presentation and Expected Results

The analysis should yield a single major peak corresponding to the target compound. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Parameter	Expected Value	Purpose
Retention Time (tR)	~8-10 min (Gradient Dependent)	Identity Confirmation (under specific conditions)
Purity	>98%	Quality Control and Impurity Profiling
Tailing Factor	0.9 - 1.2	Peak Shape and Method Suitability

Workflow Diagram: HPLC Purity Analysis



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Sources

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